

An In-depth Technical Guide to 6-Azido-N-Boc-hexylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Azido-N-Boc-hexylamine

Cat. No.: B159376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azido-N-Boc-hexylamine is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and use in bioconjugation are provided, alongside a summary of its role in inducing apoptosis in cancer cells. This guide aims to serve as a valuable resource for researchers utilizing this versatile chemical tool.

Chemical Properties and Structure

6-Azido-N-Boc-hexylamine, with the IUPAC name tert-butyl N-(6-azidohexyl)carbamate, is a linear hexane derivative featuring a terminal azide group and a Boc-protected amine.^[1] This unique structure allows for orthogonal reactivity, making it an ideal linker for covalently attaching molecules. The azide group can participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation or other amine-specific reactions.

Physicochemical Properties

Property	Value	Reference
CAS Number	129392-87-6	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₂₂ N ₄ O ₂	[1] [3] [4] [5]
Molecular Weight	242.32 g/mol	[1] [3] [4] [5]
Appearance	Colorless to light yellow liquid	[1] [3]
Purity	≥98%	[1]
Storage Temperature	2-8°C	[3]
Canonical SMILES	CC(C) (C)OC(=O)NCCCCCN=[N+]= [N-]	[1] [5]
InChI Key	KOVHBVRTWMFCGJ- UHFFFAOYSA-N	[1]

Safety Information

6-Azido-N-Boc-hexylamine is classified as harmful and an irritant.[\[1\]](#) Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- H315: Causes skin irritation.[\[1\]](#)

Precautionary Phrases:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[\[6\]](#)

Synthesis and Experimental Protocols

The synthesis of **6-Azido-N-Boc-hexylamine** can be achieved through a multi-step process starting from 6-amino-1-hexanol.[\[7\]](#) A general synthetic workflow is outlined below.

Synthesis Workflow

[Click to download full resolution via product page](#)

*General synthetic scheme for **6-Azido-N-Boc-hexylamine**.*

Detailed Synthesis Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Boc Protection of 6-Amino-1-hexanol

- Dissolve 6-amino-1-hexanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
- Add a base, such as triethylamine or sodium bicarbonate, to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) in the same solvent while stirring at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup and extract the product with an organic solvent.
- Dry the organic layer, concentrate under reduced pressure, and purify the resulting N-Boc-6-amino-1-hexanol by column chromatography.

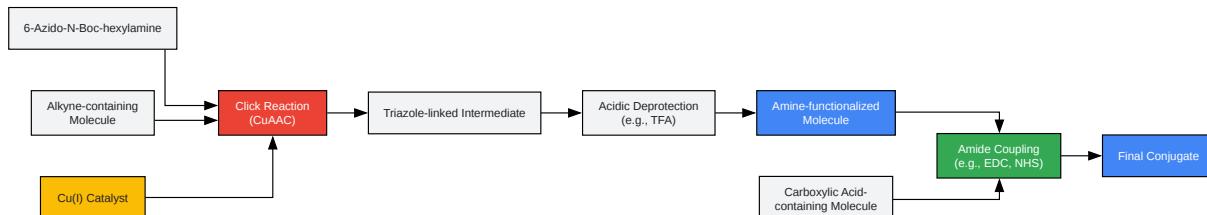
Step 2: Mesylation of N-Boc-6-amino-1-hexanol

- Dissolve N-Boc-6-amino-1-hexanol in anhydrous DCM and cool the solution to 0°C in an ice bath.
- Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

- Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(Boc-amino)hexyl methanesulfonate.

Step 3: Azide Substitution

- Dissolve the crude 6-(Boc-amino)hexyl methanesulfonate in a polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium azide (NaN_3) to the solution.
- Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
- After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product, **6-Azido-N-Boc-hexylamine**, by flash column chromatography.

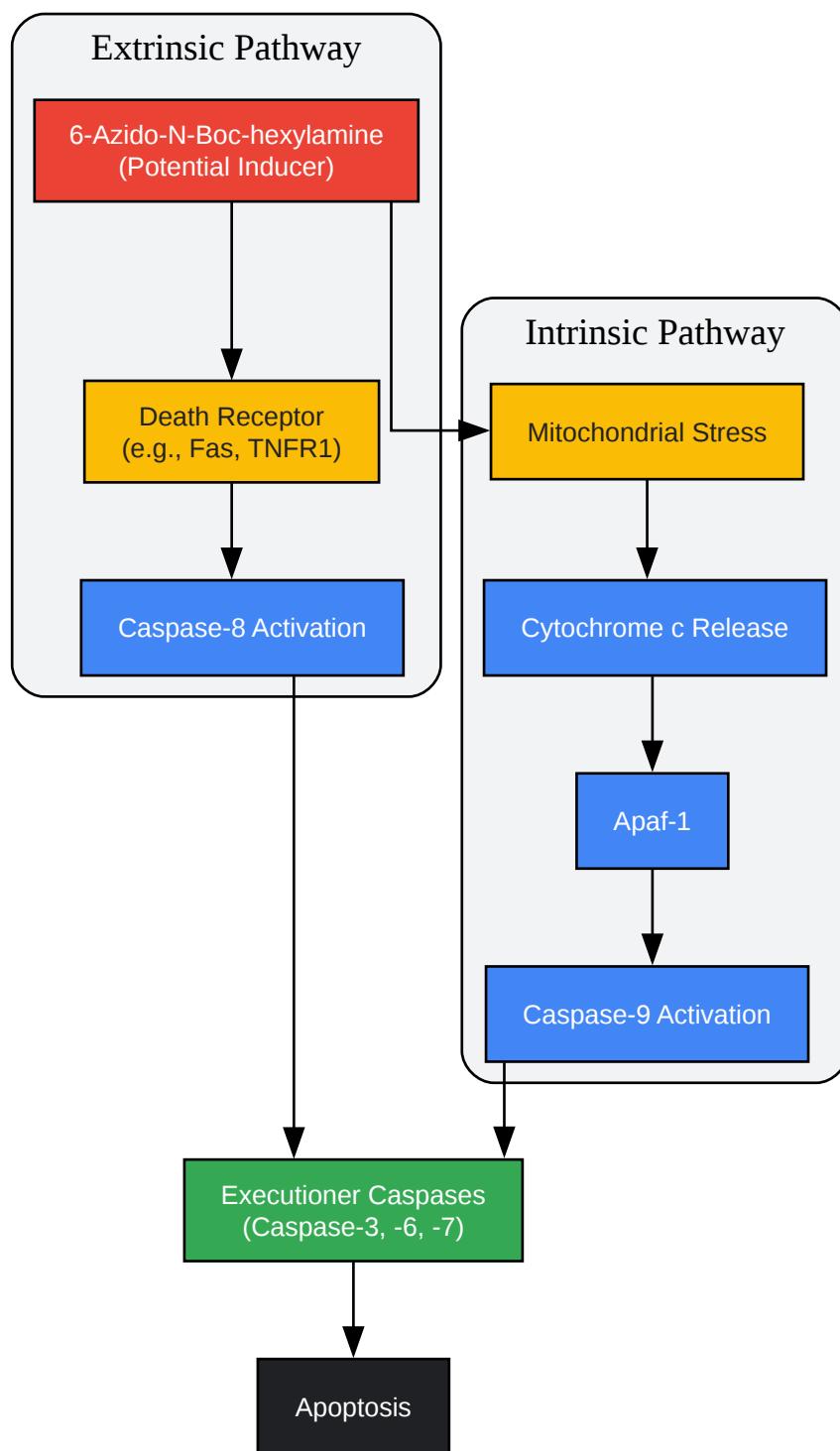

Applications in Research and Drug Development

6-Azido-N-Boc-hexylamine is a versatile linker used in a variety of applications, including bioconjugation and drug delivery.^[5]

Bioconjugation and Click Chemistry

The azide functionality of **6-Azido-N-Boc-hexylamine** allows for its use in "click chemistry," most notably the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This reaction is highly efficient and specific, enabling the covalent attachment of this linker to molecules containing a terminal alkyne. After the click reaction, the Boc protecting group can be removed

under acidic conditions to expose the primary amine, which can then be coupled to other molecules of interest, such as proteins, peptides, or drugs.



[Click to download full resolution via product page](#)

*Workflow for bioconjugation using **6-Azido-N-Boc-hexylamine**.*

Anticancer Research

Some studies have indicated that **6-Azido-N-Boc-hexylamine** possesses anticancer properties by inhibiting cell proliferation and inducing apoptosis in carcinoma cells.^[5] While the precise mechanism of action is not fully elucidated in the publicly available literature, the induction of apoptosis often involves key signaling pathways. A generalized apoptotic signaling pathway that could be investigated in the context of this compound's activity is presented below.

[Click to download full resolution via product page](#)

Potential apoptotic signaling pathways affected by **6-Azido-N-Boc-hexylamine**.

Conclusion

6-Azido-N-Boc-hexylamine is a valuable chemical tool with broad applicability in scientific research and development. Its orthogonal reactive groups, the azide and the protected amine, allow for sequential and specific conjugation reactions, making it an excellent choice for constructing complex molecular architectures. Further research into its biological activities, such as its potential anticancer effects, will likely expand its applications in the future. This guide provides a foundational understanding of its properties, synthesis, and uses to aid researchers in its effective implementation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6-AZIDO-N-BOC-HEXYLAMINE | 129392-87-6 [chemicalbook.com]
- 3. 129392-87-6 CAS MSDS (6-AZIDO-N-BOC-HEXYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 6-Azido-N-Boc-hexylamine | 129392-87-6 | EFA39287 [biosynth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 6-AZIDO-N-BOC-HEXYLAMINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Azido-N-Boc-hexylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159376#what-is-6-azido-n-boc-hexylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com